molecular formula C9H12N2O2 B2811316 1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid CAS No. 2243505-70-4

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid

Cat. No. B2811316
CAS RN: 2243505-70-4
M. Wt: 180.207
InChI Key: SIBNOIHQWLJFPU-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is 1S/C9H12N2O2/c1-6-8(9(12)13)5-10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 180.21 .

Scientific Research Applications

  • Synthesis Techniques and Optimization : Studies on similar compounds highlight advancements in synthesis methods, such as the synthesis of 1-methyl-pyrazole-3-carboxylic acid, indicating an interest in optimizing yields and reaction conditions for pyrazole carboxylic acids (Duan Yuan-fu, 2011). Similarly, the preparation of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, has seen significant progress in terms of synthesis methods, including chemical, electrochemical, and microbial synthesis (Bai Jin-quan, 2013).

  • Molecular Structure and Characterization : The molecular structure and properties of related compounds are often studied in detail. For instance, the study of the molecular structure of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester involved various characterization techniques, providing insights into molecular interactions and structural features (Betul Acar et al., 2017).

  • Heterocyclic Compound Applications : Derivatives of pyrazole carboxylic acids have shown potential in various applications. For example, the study on the synthesis of some novel 5(1'-arylpyrazol-4'-yl) 1,3,4-oxadiazoles indicates the relevance of pyrazole derivatives in the development of new compounds with potential applications in different fields (S. Rashid & Misbahul Ain Khan, 2002).

Multicomponent Reactions and Synthon Formation

  • Multicomponent Reactions (MCRs) : MCRs involving aminoazoles, pyruvic acids, and aldehydes, including 5-aminopyrazoles, have been studied for controlled chemoselectivity, highlighting the role of these compounds in synthesizing complex heterocyclic structures (Yana I Sakhno et al., 2008).

  • Synthon Formation : The occurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids shows the significance of pyrazole derivatives in crystal engineering strategies, providing insights into the molecular arrangement and interaction patterns in these compounds (Peddy Vishweshwar et al., 2002).

Safety and Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBNOIHQWLJFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid

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